2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide
Overview
Description
2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide is an organic compound with a complex structure that includes both hydrazine and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetic acid and 4-nitrophenylhydrazine.
Formation of Intermediate: Phenylacetic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Hydrazine Formation: The acyl chloride is then reacted with 4-nitrophenylhydrazine in the presence of a base such as pyridine to form the hydrazine intermediate.
Final Product Formation: The intermediate is then treated with hydroxylamine hydrochloride in an aqueous medium to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the hydrazine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-[oxo(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide.
Reduction: Formation of 2-[hydroxy(phenyl)acetyl]-N-(4-aminophenyl)hydrazinecarboxamide.
Substitution: Formation of substituted hydrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its hydrazine moiety is known to interact with various biological targets, making it useful in the development of enzyme inhibitors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of both hydrazine and nitro groups suggests potential activity against certain types of cancer cells and microbial pathogens.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. The nitro group can undergo reduction within biological systems, potentially leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-[hydroxy(phenyl)acetyl]-N-(4-aminophenyl)hydrazinecarboxamide: Similar structure but with an amino group instead of a nitro group.
2-[hydroxy(phenyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide is unique due to the presence of both a nitro group and a hydrazinecarboxamide moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2-hydroxy-2-phenylacetyl)amino]-3-(4-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c20-13(10-4-2-1-3-5-10)14(21)17-18-15(22)16-11-6-8-12(9-7-11)19(23)24/h1-9,13,20H,(H,17,21)(H2,16,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLXISZUKAVOKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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